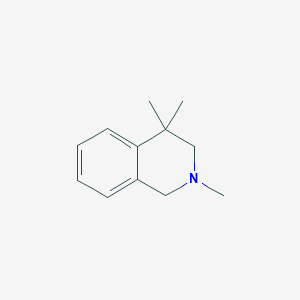

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Overview

Description

2,4,4-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid . It is used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are antiproliferative tubulin inhibitors .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline alkaloids has been thoroughly investigated due to their intricate structural features and functionalities, as well as their high therapeutic potential . A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines .Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Scientific Research Applications

Synthesis of Complex Molecules

- 1,2,3,4-Tetrahydroisoquinoline derivatives are utilized as starting materials for synthesizing complex molecules such as lamellarin U and lamellarin G trimethyl ether. These compounds are achieved through a one-pot synthesis method, enabling the introduction of acid-sensitive protecting groups. This approach overcomes limitations of traditional synthesis methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008).

Catalytic Asymmetric Synthesis

- The 1,2,3,4-tetrahydroisoquinoline structure is a "privileged scaffold" in natural products and has broad bioactivities. It is used as a chiral scaffold in asymmetric catalysis. Recent studies have focused on novel catalytic strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydrotetrahydroisoquinoline scaffolds, expanding the toolbox for synthesizing alkaloid natural products (Liu et al., 2015).

Anticancer Agent Synthesis

- Derivatives of 1,2,3,4-tetrahydroisoquinoline have been studied as potential pharmaceutical agents due to their presence in biologically active molecules. Their anticancer properties have been especially highlighted, showing potent cytotoxicity in various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).

Organocatalytic Enantioselective Synthesis

- The organocatalytic, regio-, and enantioselective synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines has been developed. This method is crucial for producing biologically and pharmaceutically relevant alkaloids, demonstrating the versatility of 1,2,3,4-tetrahydroisoquinoline in medicinal chemistry (Ruiz-Olalla et al., 2015).

Charge Density Analysis

- Studies have been conducted on charge density analysis of crystalline compounds containing 1,2,3,4-tetrahydroisoquinoline. This research helps in understanding weak intermolecular interactions and the behavior of such compounds in various environments (Chopra et al., 2006).

Mechanism of Action

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . For example, the structurally relatively simple 2-substituted 1,2,3,4-tetrahydroquinoline derivatives are part of a family of natural products which are known as Hancock alkaloids .

Future Directions

The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . Due to the pharmacological relevance of 1,2,3,4-tetrahydroquinolines, the development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .

properties

IUPAC Name |

2,4,4-trimethyl-1,3-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2)9-13(3)8-10-6-4-5-7-11(10)12/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWCADWOSRWCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)

![1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3081730.png)

![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)

![3-{[(4-Isopropylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B3081790.png)